Pentanamide, 5-cyano-

Vue d'ensemble

Description

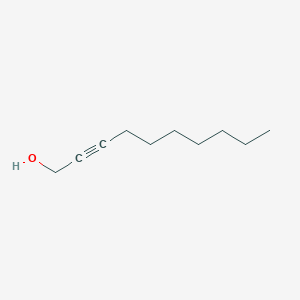

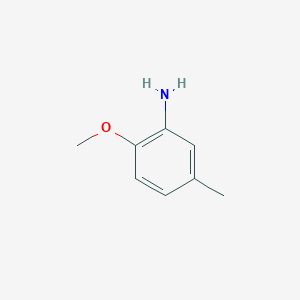

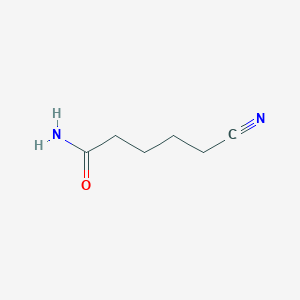

Pentanamide, 5-cyano-, also known as 5-Cyanopentanamide, is a chemical substance with the molecular formula C6H10N2O . It is an important intermediate in various chemical reactions . The substance is an hydration product of adiponitrile, a dinitrile and an important precursor to the polymer nylon 66 .

Synthesis Analysis

The synthesis of Pentanamide, 5-cyano- and its derivatives has been a subject of research. For instance, a series of novel 5-cyano-2,4,6-substituted pyrimidine derivatives containing acrylamide group were designed, synthesized, and evaluated for their antitumor activity . Another study describes a process for obtaining 5-cyanophthalide, an intermediate used for the synthesis of citalopram and its active enantiomer S(+) citalopram .Molecular Structure Analysis

The molecular structure of Pentanamide, 5-cyano- is represented by the formula C6H10N2O . High-quality images of 3D molecular structure, molecular surface, and molecular orbitals of (2R)-5-cyano-2-[(3-acetamidophenyl)formamido]pentanamide have been created .Chemical Reactions Analysis

The chemical reactivity of Pentanamide, 5-cyano- has been studied in various contexts. For example, a research describes the preparation of mixtures of new halogen-substituted phenol derivatives and their effects due to linkages with a fatty amide (pentanamide). The molecules were optimized using DFT, and the vibrational and electronic analysis was done subsequently .Physical And Chemical Properties Analysis

Pentanamide, 5-cyano- has several physical and chemical properties. It is a white shiny powder or flakes . It has a melting point of 101-106 °C, a boiling point of 189.55°C, and a density of 0.8735 . It is soluble in water (almost transparency) .Applications De Recherche Scientifique

Polymer Synthesis Precursor

5-cyanopentanamide: is a key intermediate in the synthesis of polymers, particularly nylon 66 . It acts as a hydration product of adiponitrile, which is a crucial step in the production of this widely used polymer. The compound’s ability to undergo polymerization makes it valuable for creating materials with high tensile strength and thermal resistance.

Organic Synthesis Building Block

In organic chemistry, 5-cyanopentanamide serves as a versatile building block for the synthesis of various organic compounds. Its cyano and amide functional groups allow for a range of reactions, including nucleophilic addition and condensation, which are essential for constructing complex molecules .

Medicinal Chemistry

The compound’s structure is conducive to modifications that can lead to the development of pharmaceutical agents. Researchers utilize 5-cyanopentanamide to create analogs and derivatives with potential therapeutic properties, exploring its use in drug design and discovery .

Catalysis

5-cyanopentanamide: can act as a ligand in catalytic systems due to its functional groups. It may be involved in catalytic processes that facilitate reactions such as hydrogenation and carbon-carbon bond formation, which are pivotal in industrial chemistry .

Material Science

In material science, 5-cyanopentanamide is explored for its properties in creating advanced materials. Its incorporation into polymers can enhance characteristics like durability, flexibility, and chemical resistance, making it a candidate for high-performance materials .

Biochemistry Research

The compound’s amide group is structurally similar to peptide bonds, which are fundamental in proteins. This similarity allows 5-cyanopentanamide to be used in biochemical studies to mimic or interfere with natural biological processes, aiding in the understanding of protein function and structure .

Safety And Hazards

Propriétés

IUPAC Name |

5-cyanopentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c7-5-3-1-2-4-6(8)9/h1-4H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUDGZXKOFPLBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074730 | |

| Record name | Pentanamide, 5-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentanamide, 5-cyano- | |

CAS RN |

2304-58-7 | |

| Record name | 5-Cyanopentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2304-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanamide, 5-cyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanamide, 5-cyano- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanamide, 5-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyanopentanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: What is the significance of modifying the enzyme nitrile hydratase in the context of 5-cyanopentanamide production?

A: Nitrile hydratase (NHase) is an enzyme capable of converting nitriles to their corresponding amides. In the case of 5-cyanopentanamide, it can be produced through the enzymatic hydration of adiponitrile, a reaction catalyzed by NHase []. The research paper highlights efforts to enhance the efficiency of this process by modifying the NHase derived from Rhodococcus erythropolis CCM2595 (ReNHase). By introducing a specific mutation (G196Y) in the enzyme's structure, the researchers were able to increase its affinity for adiponitrile, leading to a more efficient production of 5-cyanopentanamide []. This modification has implications for improving the industrial production of this valuable compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.